molecular formula C15H14BrNO2 B3051718 (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine CAS No. 355814-90-3

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine

Cat. No. B3051718
M. Wt: 320.18 g/mol
InChI Key: YOTNHLVWMFBIMD-UHFFFAOYSA-N
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Description

“(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine” is a chemical compound with the CAS Number: 1987244-68-7 . It has a molecular weight of 401.1 and its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromobenzyl)amine hydrobromide . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14BrNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine” is a solid at room temperature . It has a molecular weight of 401.1 .

Scientific Research Applications

Synthesis and Spectral Analysis

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine serves as a precursor in the synthesis of various N-substituted sulfonamide derivatives. For instance, it has been utilized in the creation of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamides, showcasing its versatility in organic synthesis. These compounds are confirmed through IR, 1H-NMR, and EIMS spectral data, indicating its importance in the development of new chemical entities (Aziz‐ur‐Rehman et al., 2015).

Antibacterial Activity

The antibacterial properties of compounds synthesized from (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine have been explored, albeit with moderate efficacy. These studies provide a foundation for further research into potential antimicrobial applications, albeit with a focus on enhancing their potency relative to standard treatments like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Catalytic Amination

This chemical has been employed in the synthesis of hybrid polymacrocycles, which include porphyrin and azacrown ether moieties. The process involves Pd0-catalyzed amination, indicating its utility in creating complex macrocyclic structures for potential applications in materials science and catalysis (Yakushev et al., 2016).

Acetylcholinesterase Inhibition

Derivatives of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine, such as 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, have been synthesized and evaluated for their acetylcholinesterase-inhibition activities. This suggests potential therapeutic applications in the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are commonly used (Zhu et al., 2016).

Fluorescent Labeling of Proteins

The bromobenzyl moiety, derived from (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine, has been explored as a reactive group for targeted fluorescent labeling of proteins. This application is significant in biochemical and medical research for studying protein structure and function (Lang et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for this compound is available online . It’s important to handle this compound with care, using appropriate personal protective equipment. It should be used only in a well-ventilated area .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTNHLVWMFBIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355132
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine

CAS RN

355814-90-3
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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